2-Tert-butyl-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a tert-butyl group and a nitro group, respectively. This compound is known for its applications in various fields of chemistry and industry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-nitrobenzoic acid typically involves the nitration of 2-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 2-tert-butyl-5-aminobenzoic acid.
Substitution: Methyl 2-tert-butyl-5-nitrobenzoate, ethyl 2-tert-butyl-5-nitrobenzoate.
Oxidation: 2-tert-butyl-5-nitrobenzaldehyde, this compound derivatives.
Scientific Research Applications
2-Tert-butyl-5-nitrobenzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of functionalized benzoic acid derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme inhibition studies, the nitro group can interact with the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
2-tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitrobenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-tert-butyl-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
2-Tert-butyl-5-nitrobenzoic acid is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Properties
IUPAC Name |
2-tert-butyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKPBOYESSDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14034-90-3 |
Source
|
Record name | 2-tert-butyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.